

Preclinical Neuroprotection Profile of Enecadin: A Technical Whitepaper

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Compound of Interest

Compound Name: *Enecadin*

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Abstract

Enecadin (also known as NS-7) is an investigational neuroprotective agent developed for the treatment of acute ischemic stroke. Preclinical studies have demonstrated its efficacy in animal models of cerebral ischemia, spinal cord injury, and retinal ischemia. The primary mechanism of action of **Enecadin** is the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels, which play a critical role in the pathophysiology of excitotoxicity and subsequent neuronal cell death following an ischemic event. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and elucidated signaling pathways related to the neuroprotective effects of **Enecadin**.

Quantitative Preclinical Efficacy and Potency

The neuroprotective effects of **Enecadin** have been quantified in both in vivo and in vitro preclinical models. The data consistently demonstrate a dose-dependent reduction in ischemic damage and a potent blockade of key ion channels implicated in excitotoxicity.

Table 1: In Vivo Efficacy of Enecadin in a Rat Model of Transient Focal Ischemia

Treatment Group	Dose (mg/kg, i.v.)	Time of Administration (post-MCAO)	Total Infarct Volume (% of Control)	Cortical Infarct Size (% of Control)	Striatal Infarct Size (% of Control)	Reference
Saline (Control)	N/A	30 min	100%	100%	100%	[1]
Enecadin (NS-7)	0.5	30 min	63%	52.2%	78.5%	[1]

MCAO: Middle Cerebral Artery Occlusion

Table 2: In Vivo Efficacy of Enecadin in a Rat Model of Permanent Focal Ischemia

Treatment Group	Dose (mg/kg, i.v.)	Infarct Volume Reduction (Cortex)	Infarct Volume Reduction (Striatum)	Reference
Enecadin (NS-7)	0.03125 - 0.25	Dose-dependent reduction	Dose-dependent reduction	[2]

Table 3: In Vitro Potency of Enecadin (NS-7) on Voltage-Gated Ion Channels

Ion Channel Target	Cell Line	IC50 (μM)	Reference
Tetrodotoxin-sensitive Na ⁺ Channel	NG108-15	7.8	[3]
L-type Ca ²⁺ Channel	NG108-15	4.5	[3]
N-type Ca ²⁺ Channel	NG108-15	7.3	[3]
T-type Ca ²⁺ Channel	NG108-15	17.1	[3]
Voltage-gated K ⁺ Channel	NG108-15	160.5	[3]

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal preclinical studies that established the neuroprotective profile of **Enecadin**.

In Vivo Model: Transient and Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This widely used animal model simulates the conditions of focal ischemic stroke in humans.

- Animal Model: Adult male Sprague-Dawley rats were utilized in these studies[1][3].
- Surgical Procedure:
 - Anesthesia was induced in the animals.
 - A midline incision was made in the neck to expose the left common carotid artery.
 - For transient MCAO, an intraluminal thread was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specified duration (e.g., 75 or 120 minutes)[1][3]. For permanent MCAO, the occlusion was maintained.
 - After the ischemic period in the transient model, the thread was withdrawn to allow for reperfusion.
- Drug Administration: **Enecadin** (NS-7) or a saline control was administered via a single intravenous (i.v.) injection at various time points following the onset of ischemia[1][3].
- Outcome Measures:
 - Infarct Volume Assessment: At a predetermined time point post-reperfusion (e.g., 48 or 72 hours), the animals were euthanized, and their brains were removed, sectioned, and stained (e.g., with hematoxylin and eosin or 2,3,5-triphenyltetrazolium chloride) to quantify the volume of the infarcted cortical and striatal tissue[1][3][4].
 - Neurological Examination: Neurological deficits, such as hemiparesis and abnormal posture, were assessed at various times post-ischemia and reperfusion to evaluate functional recovery[3].

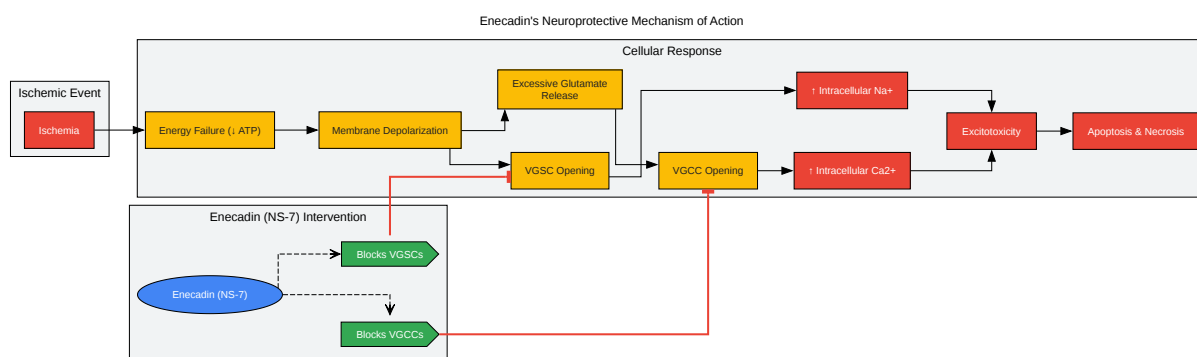
In Vitro Model: Whole-Cell Voltage Clamp in NG108-15 Cells

This electrophysiological technique was employed to determine the potency and selectivity of **Enecadin** on various voltage-gated ion channels.

- Cell Line: The NG108-15 cell line, a hybrid of mouse neuroblastoma and rat glioma cells, was used as it expresses multiple types of voltage-gated Na⁺, Ca²⁺, and K⁺ channels[3].
- Experimental Procedure:
 - Individual NG108-15 cells were targeted for patch-clamp recording.
 - A glass micropipette with a very small tip opening was used to form a high-resistance seal with the cell membrane, and then the membrane patch was ruptured to gain electrical access to the cell's interior (whole-cell configuration).
 - The membrane potential was clamped at a specific voltage, and voltage steps were applied to elicit ionic currents through the channels of interest.
 - **Enecadin** (NS-7) was applied to the cells at various concentrations, and the resulting inhibition of the specific ion channel currents was measured.
- Data Analysis: The concentration-response data were used to calculate the IC₅₀ values, representing the concentration of **Enecadin** required to inhibit 50% of the maximal current for each ion channel subtype[3].

Visualizing the Mechanism of Neuroprotection

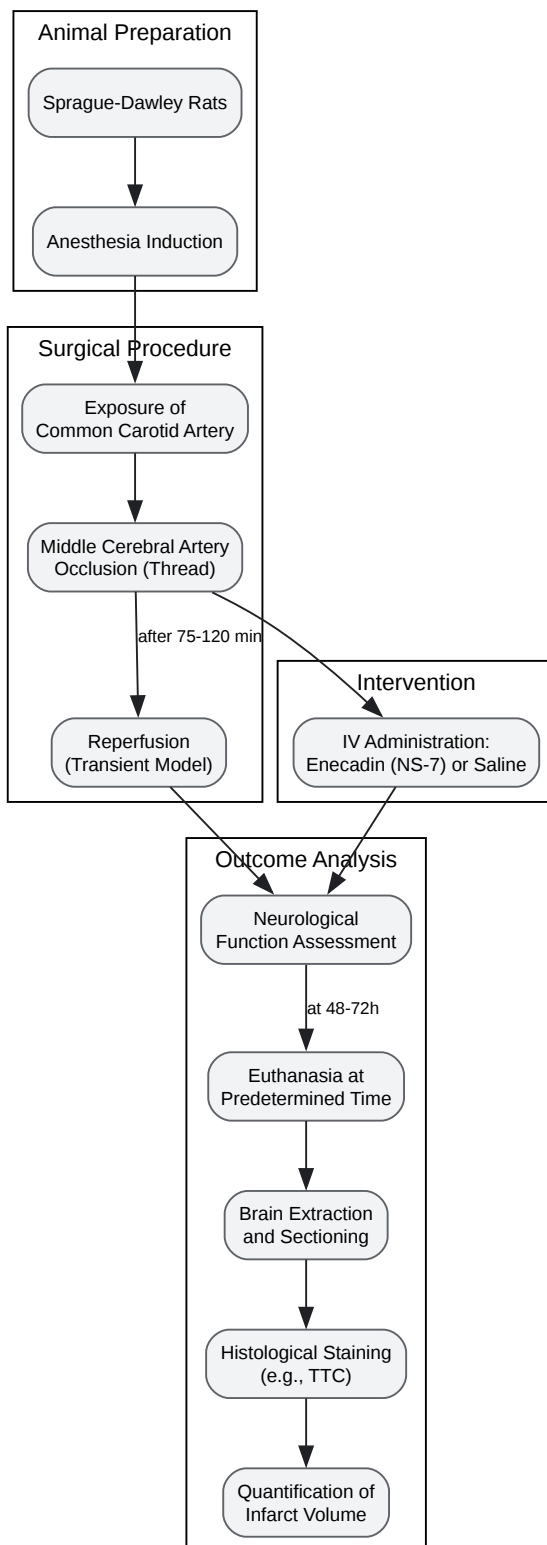
The neuroprotective effects of **Enecadin** are a direct consequence of its ability to modulate ion influx during an ischemic event. The following diagrams illustrate the proposed signaling pathways and experimental workflows.



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Caption: **Enecadin's** mechanism in mitigating ischemic neuronal damage.

Experimental Workflow for In Vivo MCAO Studies

[Click to download full resolution via product page](#)Caption: Workflow for MCAO preclinical efficacy studies of **Enecadin**.

Conclusion

The preclinical data for **Enecadin** (NS-7) strongly support its development as a neuroprotective agent for acute ischemic stroke. Its dual-action mechanism of blocking both voltage-gated sodium and calcium channels effectively targets the initial and critical steps of the excitotoxic cascade that leads to neuronal death. The in vivo studies demonstrate a significant reduction in infarct volume and improvement in neurological function in clinically relevant animal models. The in vitro data confirm its potent activity at the molecular targets. While the clinical development of **Enecadin** was discontinued, the preclinical findings remain a valuable case study in the rational design and evaluation of neuroprotective therapeutics targeting ion channel dysregulation in ischemic conditions.

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